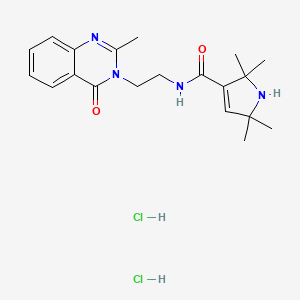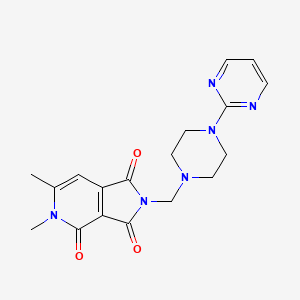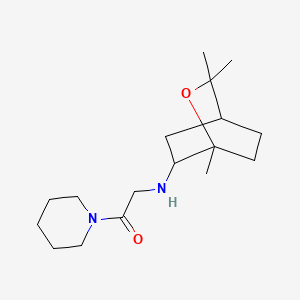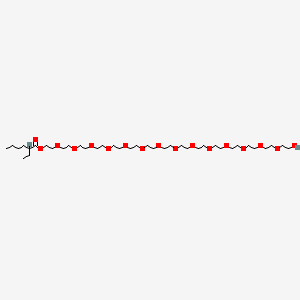
4-Ethylamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylamphetamine is a substituted amphetamine derivative with the chemical formula C11H17N. It is structurally similar to other amphetamines, featuring an ethyl group attached to the phenyl ring. This compound is known for its stimulant properties and has been used as a designer drug. It is also utilized as a synthetic intermediate in the production of larger molecules .
Vorbereitungsmethoden
The synthesis of 4-Ethylamphetamine typically involves the alkylation of amphetamine. One common method includes the reaction of amphetamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound. Industrial production methods may involve more sophisticated techniques and purification steps to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
4-Ethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-Ethylamphetamine has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the production of more complex molecules.
Biology: Studies have explored its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.
Medicine: Research has investigated its potential therapeutic applications, although its use is limited due to its psychoactive properties.
Industry: It is employed in the synthesis of various chemical compounds and materials
Wirkmechanismus
The mechanism of action of 4-Ethylamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, it exerts stimulant effects, enhancing alertness, energy, and mood. The molecular targets include the dopamine transporter, serotonin transporter, and norepinephrine transporter .
Vergleich Mit ähnlichen Verbindungen
4-Ethylamphetamine is similar to other substituted amphetamines such as:
4-Methylamphetamine: Known for its stimulant and anorectic properties.
4-Ethylmethcathinone: A designer drug with similar stimulant effects.
Amphetamine: The parent compound with well-known stimulant effects.
What sets this compound apart is the presence of the ethyl group, which influences its pharmacological profile and potency. This structural modification can result in differences in its interaction with neurotransmitter systems and its overall effects .
Eigenschaften
CAS-Nummer |
800400-50-4 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7,9H,3,8,12H2,1-2H3 |
InChI-Schlüssel |
VHFLVGIMDGXALR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


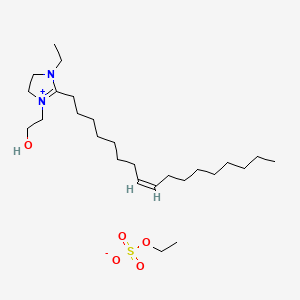

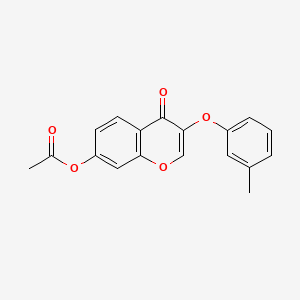



![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)


![5,42-diazadodecacyclo[25.18.2.02,22.04,20.06,19.07,16.09,14.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2,4(20),5,7(16),9,11,13,18,21,23,27,29,31,33,36,38,40,42,46-icosaene-8,15,26,35,44-pentone](/img/structure/B12716189.png)
